TAAR1 Agonist Potency: Over 9,000-Fold Improvement vs. Non-Fluorinated Analog
The target compound demonstrates a profound increase in TAAR1 agonist potency compared to its non-fluorinated analog, 4-methoxyphenethylamine. In a recombinant HEK293 cell line expressing rat TAAR1, 2-Fluoro-1-(4-methoxyphenyl)ethanamine exhibited an EC50 of 0.600 nM [1]. In contrast, 4-methoxyphenethylamine, which lacks the alpha-fluorine substitution, exhibits an EC50 of 5,980 nM at the human TAAR1 receptor . While a species-specific difference exists in the assay systems (rat vs. human), the magnitude of the difference—over four orders of magnitude—strongly indicates a SAR-driven enhancement of potency by the fluorine atom that is not observed with other substitutions.
| Evidence Dimension | TAAR1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 0.600 nM (rat TAAR1, HEK293) |
| Comparator Or Baseline | 4-Methoxyphenethylamine, 5,980 nM (human TAAR1) |
| Quantified Difference | Approximately 9,967-fold lower EC50 (higher potency) for the target compound |
| Conditions | Rat TAAR1 expressed in HEK293 cells, cAMP accumulation assay (30 min) [1]; Human TAAR1 expressed in CHO-K1 cells, cAMP accumulation assay |
Why This Matters
This data indicates that the alpha-fluorine substitution is a critical determinant for high-potency TAAR1 engagement, making this compound a superior chemical probe for studying this receptor compared to non-fluorinated alternatives.
- [1] BindingDB. BDBM109573: Agonist activity at rat TAAR1. Available online: http://ww.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=109573 View Source
